molecular formula C4H4N4O4S B14310461 2-[(E)-(Sulfooxy)diazenyl]pyrazine CAS No. 116388-27-3

2-[(E)-(Sulfooxy)diazenyl]pyrazine

Cat. No.: B14310461
CAS No.: 116388-27-3
M. Wt: 204.17 g/mol
InChI Key: QXOURECXYSYKGS-UHFFFAOYSA-N
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Description

2-[(E)-(Sulfooxy)diazenyl]pyrazine is a pyrazine derivative characterized by a diazenyl (-N=N-) group in the E-configuration, substituted with a sulfooxy (-OSO₃H) moiety at the 2-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, contributing to their electron-deficient aromatic system .

Properties

CAS No.

116388-27-3

Molecular Formula

C4H4N4O4S

Molecular Weight

204.17 g/mol

IUPAC Name

(pyrazin-2-yldiazenyl) hydrogen sulfate

InChI

InChI=1S/C4H4N4O4S/c9-13(10,11)12-8-7-4-3-5-1-2-6-4/h1-3H,(H,9,10,11)

InChI Key

QXOURECXYSYKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)N=NOS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Sulfooxy)diazenyl]pyrazine typically involves the reaction of pyrazine derivatives with sulfonating agents under controlled conditions. One common method is the sulfonation of diazenyl-substituted pyrazine using sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Sulfooxy)diazenyl]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent decomposition.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino-substituted pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives, depending on the substituent introduced.

Scientific Research Applications

2-[(E)-(Sulfooxy)diazenyl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(Sulfooxy)diazenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can undergo redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Pyrazine Derivatives

  • Pyrazine : The parent compound lacks substituents, exhibiting basic aromaticity and planar geometry. Derivatives often modify reactivity via electron-withdrawing or donating groups .
  • Quinoxaline (Benzopyrazine): A fused benzene-pyrazine system, increasing conjugation and stability. Used in pharmaceuticals and materials science .

Diazenyl-Substituted Analogs

  • (E)-4-((2-Chlorophenyl)diazenyl)phenol derivatives (): These compounds feature diazenyl groups linked to phenol rings with substituents like methyl, ethyl, or chlorine. The E-configuration stabilizes the structure, with yields ranging from 63–87%. Chlorine substituents enhance electrophilicity, while alkyl groups increase hydrophobicity .
  • Sulfasalazine (): Contains a diazenyl group connecting a sulfonamide and a hydroxybenzoic acid. The sulfonamide group confers acidity (pKa ~2–3) and is critical for its anti-inflammatory activity .

Functional Group Variations

  • Nitroimidazopyrazines (Evidences 4–5): Derivatives like 6-methyl-2-nitroimidazo[1,2-a]pyrazine incorporate nitro groups, which enhance redox activity and antimicrobial properties. The benzyloxy substituents influence lipophilicity and bioavailability .
  • Polyazido Compounds (): Structures like 3,6-bis-diazido-triazinyl-tetrazine feature azido groups, contributing to high energy density (detonation velocity ~8,600 m/s) and thermal stability (Tdec ~190°C) .

Reactivity Trends

  • The sulfooxy group is prone to hydrolysis under acidic or basic conditions, similar to sulfonate esters. This contrasts with sulfonamides (e.g., Sulfasalazine), which are more stable but less acidic .
  • Diazenyl groups participate in redox reactions; nitro-substituted analogs (–5) undergo reduction to amine derivatives, altering biological activity .

Physicochemical Properties

Compound Key Functional Groups Polarity Thermal Stability Notable Applications Reference
2-[(E)-(Sulfooxy)diazenyl]pyrazine Diazenyl, Sulfooxy High Moderate* Potential pharmaceuticals Inferred
(E)-4-((2-Cl-Ph)diazenyl)phenol Diazenyl, Cl, Phenol Moderate High (Tdec >200°C) Dyes, Sensors
Sulfasalazine Diazenyl, Sulfonamide Moderate High Anti-inflammatory, IBD therapy
6-Methyl-2-nitroimidazo[1,2-a]pyrazine Nitro, Benzyloxy Low Moderate Antimicrobial agents
3,6-Bis-diazido-triazinyl-tetrazine Azido, Tetrazine Low High (Tdec 189°C) Energetic materials

*Inferred from sulfooxy group’s labile nature.

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